molecular formula C11H15N7OS B13354493 N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-4-(1H-tetraazol-1-yl)butanamide

N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-4-(1H-tetraazol-1-yl)butanamide

Cat. No.: B13354493
M. Wt: 293.35 g/mol
InChI Key: DQMDZCAJJLQLTA-UHFFFAOYSA-N
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Description

N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-4-(1H-tetraazol-1-yl)butanamide is a complex organic compound with a unique structure that includes a thieno[3,4-c]pyrazole ring system and a tetraazole moiety

Properties

Molecular Formula

C11H15N7OS

Molecular Weight

293.35 g/mol

IUPAC Name

N-(2-methyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-(tetrazol-1-yl)butanamide

InChI

InChI=1S/C11H15N7OS/c1-17-11(8-5-20-6-9(8)14-17)13-10(19)3-2-4-18-7-12-15-16-18/h7H,2-6H2,1H3,(H,13,19)

InChI Key

DQMDZCAJJLQLTA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2CSCC2=N1)NC(=O)CCCN3C=NN=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-4-(1H-tetraazol-1-yl)butanamide typically involves multi-step organic reactions. The initial step often includes the formation of the thieno[3,4-c]pyrazole core, followed by the introduction of the tetraazole group. Common reagents used in these reactions include hydrazine derivatives, sulfur sources, and azide compounds. Reaction conditions may vary, but they often involve heating under reflux and the use of polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-4-(1H-tetraazol-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the tetraazole moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-4-(1H-tetraazol-1-yl)butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-4-(1H-tetraazol-1-yl)butanamide involves its interaction with specific molecular targets. The thieno[3,4-c]pyrazole ring system may interact with enzymes or receptors, modulating their activity. The tetraazole moiety can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-4-(1H-tetraazol-1-yl)butanamide is unique due to its combination of a thieno[3,4-c]pyrazole ring and a tetraazole group, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.

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